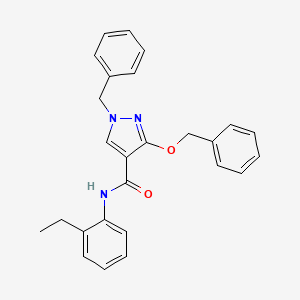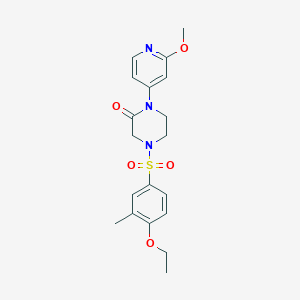
4-(4-Ethoxy-3-methylphenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Ethoxy-3-methylphenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one is a chemical compound that has gained significant attention in the scientific research community. It is a piperazine derivative that has shown potential in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
Mecanismo De Acción
The exact mechanism of action of 4-(4-Ethoxy-3-methylphenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems, including the serotonergic, dopaminergic, and noradrenergic systems. The compound has also been shown to have an affinity for various receptors, including the 5-HT1A receptor, the D2 receptor, and the α2-adrenergic receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-Ethoxy-3-methylphenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one are complex and depend on the specific system being studied. The compound has been shown to increase the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to modulate the activity of various ion channels, including the GABA receptor and the NMDA receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-Ethoxy-3-methylphenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one in lab experiments include its high purity, its ease of synthesis, and its well-characterized pharmacological properties. However, the limitations of using this compound include its relatively low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are numerous future directions for research on 4-(4-Ethoxy-3-methylphenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one. One potential direction is to further investigate its potential as a treatment for various disorders, including anxiety, depression, and schizophrenia. Another potential direction is to explore its potential as a modulator of the immune system, as recent studies have suggested that it may have anti-inflammatory properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more effective and selective derivatives.
Métodos De Síntesis
The synthesis of 4-(4-Ethoxy-3-methylphenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one involves the reaction of 4-(4-Ethoxy-3-methylphenyl)sulfonyl chloride with 1-(2-methoxypyridin-4-yl)piperazine in the presence of a base. The reaction takes place under mild conditions and yields the desired compound in good purity.
Aplicaciones Científicas De Investigación
The scientific research application of 4-(4-Ethoxy-3-methylphenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one is diverse. It has been studied extensively for its potential in treating various disorders, including anxiety, depression, and schizophrenia. The compound has also been used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
4-(4-ethoxy-3-methylphenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-4-27-17-6-5-16(11-14(17)2)28(24,25)21-9-10-22(19(23)13-21)15-7-8-20-18(12-15)26-3/h5-8,11-12H,4,9-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYXEWPSKVBSFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxy-3-methylbenzenesulfonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

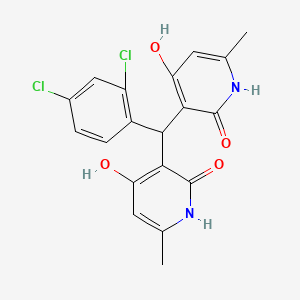

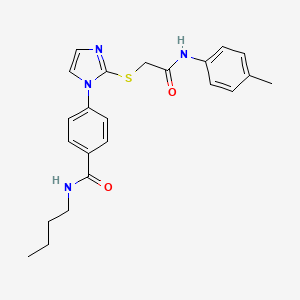
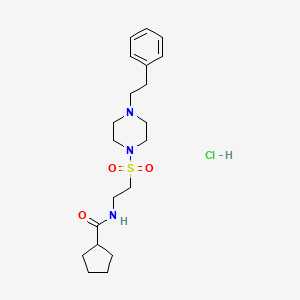
![8-(4-ethoxyphenyl)-N-(3-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2995376.png)


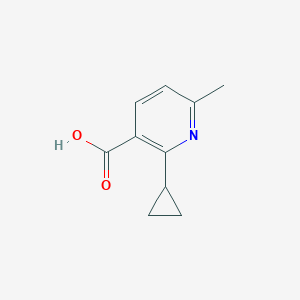


![8-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylquinoline](/img/structure/B2995387.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2995388.png)

